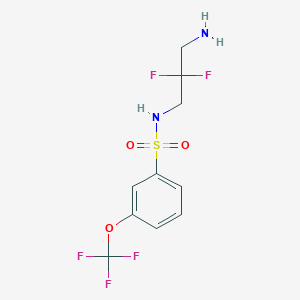![molecular formula C11H14F2N4 B6645237 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as AF-DX 384 and is a potent and selective antagonist for the M2 muscarinic receptor. The M2 receptor is a subtype of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release.
作用机制
AF-DX 384 is a selective antagonist for the M2 muscarinic receptor. The M2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release. AF-DX 384 binds to the M2 receptor and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathway and the physiological processes regulated by the M2 receptor.
Biochemical and Physiological Effects
AF-DX 384 has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, this compound has been shown to inhibit the release of acetylcholine and other neurotransmitters, which can lead to the modulation of synaptic plasticity and cognitive function. In cardiovascular research, AF-DX 384 has been shown to inhibit the M2 receptor-mediated regulation of heart rate and smooth muscle contraction, which can lead to the modulation of blood pressure and vascular tone.
实验室实验的优点和局限性
AF-DX 384 has several advantages for lab experiments, including its high selectivity for the M2 receptor and its potency as an antagonist. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the scientific research of AF-DX 384. In neuroscience, this compound could be used to study the role of the M2 receptor in various neurological disorders, including Alzheimer's disease and schizophrenia. In cardiovascular research, AF-DX 384 could be used to study the role of the M2 receptor in the regulation of blood pressure and vascular tone in various disease states, including hypertension and atherosclerosis. Additionally, AF-DX 384 could be used as a tool for the development of new drugs that target the M2 receptor.
合成方法
The synthesis of AF-DX 384 involves several steps, including the reaction of 2,4-dimethyl-3-pyridinecarbonitrile with sodium hydride to form a sodium salt, followed by the reaction with 1,3-dibromopropane to obtain 2,4-dimethyl-3-(3-bromopropyl)pyridine. This compound is then reacted with 2,2-difluoroethylamine to obtain the final product, AF-DX 384.
科学研究应用
AF-DX 384 has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been used to study the role of the M2 receptor in the regulation of neurotransmitter release and synaptic plasticity. AF-DX 384 has also been used in cardiovascular research to study the role of the M2 receptor in heart rate regulation and smooth muscle contraction.
属性
IUPAC Name |
2-[(3-amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4/c1-7-3-8(2)17-10(9(7)4-14)16-6-11(12,13)5-15/h3H,5-6,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLEZOYFGBKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(CN)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



